molecular formula C17H14N2O2 B4500420 6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one

6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Cat. No.: B4500420
M. Wt: 278.30 g/mol
InChI Key: NSGXAIZVEWMKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a chemical research reagent featuring the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse pharmacological potential . This specific compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The core pyridazin-3(2H)-one structure is a subject of significant interest in early-stage drug discovery, particularly in the fields of cardiovascular and oncology research . Compounds based on this scaffold have been investigated as vasodilators for the management of cardiovascular diseases and as targeted anticancer agents, with some derivatives acting through the inhibition of key enzymes like phosphodiesterases (PDE) and tyrosine kinases . The naphthalen-2-yl moiety at the 6-position is a common feature in bioactive molecules and may influence the compound's interaction with biological targets, while the 2-oxopropyl side chain presents a potential site for further chemical modification . Researchers value this scaffold for its ability to engage in key molecular interactions, such as hydrogen bonding and pi-stacking, due to the presence of nitrogen atoms and the carbonyl functionality . This reagent serves as a versatile building block for the synthesis of novel derivatives and for biochemical screening in the pursuit of new therapeutic agents.

Properties

IUPAC Name

6-naphthalen-2-yl-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12(20)11-19-17(21)9-8-16(18-19)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXAIZVEWMKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between the target compound and analogous pyridazinone derivatives:

Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Notable Features References
Target Compound Naphthalen-2-yl 2-oxopropyl C₁₇H₁₄N₂O₂ High lipophilicity; ketone for H-bonding
5-Chloro-6-phenylpyridazin-3(2H)-one (3a) Phenyl H (unsubstituted) C₁₀H₇ClN₂O Electron-withdrawing Cl at position 5
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one 2-Hydroxyphenyl H (unsubstituted) C₁₀H₈N₂O₂ Hydroxyl group enhances solubility and H-bonding
4-Hydroxy-6-[2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]pyridazin-3(2H)-one Chromen-derived ethyl chain Hydroxy C₂₁H₁₆N₂O₅ Complex substituent with chromen moiety; multiple oxygen atoms
Key Observations:
  • Naphthalen-2-yl vs. Phenyl/Hydroxyphenyl : The bulkier naphthalene group in the target compound likely improves binding to hydrophobic pockets in biological targets compared to phenyl or hydroxyphenyl groups .
  • 2-Oxopropyl vs. Unsubstituted/Hydroxy Groups: The ketone in the 2-oxopropyl group offers a hydrogen-bond acceptor site, contrasting with the hydroxyl group in ’s compound, which acts as a donor/acceptor .
  • Chlorine Substituent (): The electron-withdrawing Cl at position 5 in 3a may increase reactivity in nucleophilic substitution reactions compared to the target compound’s unsubstituted pyridazinone core .

Physicochemical Properties

  • Melting Points : High m.p. (249°C) in ’s naphthalene-containing compound indicates strong intermolecular stacking, which may be reduced in the target compound due to the flexible 2-oxopropyl group .
  • Solubility : The naphthalene group reduces aqueous solubility compared to hydroxyphenyl derivatives (), but the ketone may improve solubility in polar organic solvents .

Q & A

Q. What are the common synthetic routes for 6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example:
  • Step 1 : Reacting pyridazinone precursors (e.g., 6-phenylpyridazin-3(2H)-one) with naphthalene derivatives under basic conditions (e.g., sodium ethoxide) to form intermediates .
  • Step 2 : Introducing the 2-oxopropyl group via alkylation or Michael addition, requiring precise pH and temperature control to minimize side reactions .
  • Key Factors : Solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents. Purification often employs column chromatography with gradients like hexane/ethyl acetate (1:1) to isolate the target compound .

Table 1 : Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1NaOEt, ethanol, 80°C65–75
22-oxopropyl bromide, DMF, 60°C50–60

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Multiplicity analysis distinguishes substituents on the pyridazine ring .
  • IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches. Absence of NH peaks (3300–3500 cm⁻¹) validates substitution patterns .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ m/z ~345.12 for C₁₈H₁₆N₂O₂) .

Q. How do the functional groups in this compound influence its reactivity and potential biological interactions?

  • Methodological Answer :
  • 2-Oxopropyl Group : Acts as an electrophilic site for nucleophilic attack, enabling covalent modifications (e.g., Schiff base formation) .
  • Naphthalene Moiety : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., phosphodiesterases) .
  • Pyridazinone Core : Participates in hydrogen bonding via the lactam oxygen, critical for binding to biological targets like kinases .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing naphthalene protons from pyridazine ring protons) .
  • X-ray Crystallography : Provides definitive bond lengths (e.g., C=O bond ~1.22 Å) and dihedral angles to validate stereochemistry .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one) to identify substituent-specific shifts .

Q. How can researchers design analogues of this compound to explore structure-activity relationships (SAR) in anticancer research?

  • Methodological Answer :
  • Core Modifications : Replace naphthalene with indole or thiophene to assess π-stacking efficiency .
  • Side-Chain Variations : Substitute 2-oxopropyl with sulfonamide or trifluoromethoxy groups to alter hydrophobicity and metabolic stability .
  • Biological Assays : Test analogues against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP values to identify bioavailability trends .

Table 2 : Analogue Design and Activity Trends

AnalogueSubstituentIC₅₀ (μM)logP
AIndole2.13.5
BThiophene5.82.9

Q. What experimental approaches are recommended for investigating the mechanism of action of this compound against phosphodiesterase enzymes?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use purified PDE4/PDE5 isoforms with cAMP/cGMP substrates. Monitor hydrolysis rates via fluorescence or colorimetric detection .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding poses within the catalytic site. Validate with site-directed mutagenesis (e.g., His → Ala mutations) .
  • Kinetic Studies : Calculate Ki values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.